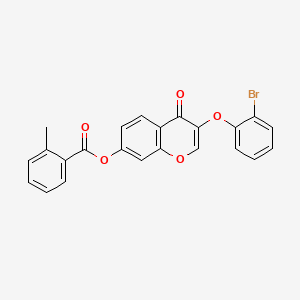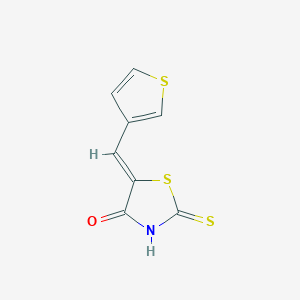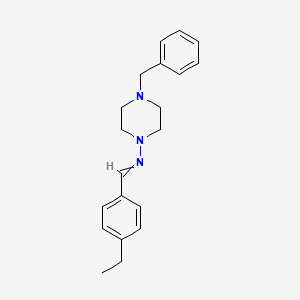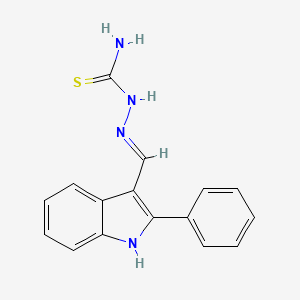![molecular formula C20H17ClN2O4 B11667969 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667969.png)
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[(4-氯苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮是一种合成的有机化合物,属于巴比妥酸衍生物类。该化合物以其独特的结构为特征,其中包含一个被苄叉基取代的嘧啶环和一个氯苄基醚部分。由于其潜在的生物活性及其应用,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
5-{2-[(4-氯苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮的合成通常涉及1,3-二甲基巴比妥酸与2-[(4-氯苄基)氧基]苯甲醛的缩合反应。该反应通常在碱(如氢氧化钠或碳酸钾)的存在下,在合适的溶剂(如乙醇或甲醇)中进行。 反应混合物回流数小时以确保完全缩合,然后冷却并结晶以获得所需产物 .
工业生产方法
虽然该化合物的具体工业生产方法尚未得到很好的记录,但一般方法将涉及实验室合成的放大。这将包括优化反应条件,例如温度、溶剂和反应时间,以最大限度地提高产量和纯度。此外,工业生产将需要严格的质量控制措施,以确保一致性和可重复性。
化学反应分析
反应类型
5-{2-[(4-氯苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮可以发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原。
取代: 该化合物可以参与亲核取代反应,特别是在苄叉基和氯苄基位置。
常用试剂和条件
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要生成产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其与生物大分子(如DNA和蛋白质)的相互作用.
作用机制
5-{2-[(4-氯苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮的作用机制涉及其与生物靶标(如DNA)的相互作用。 该化合物可以结合到DNA的小沟中,导致DNA复制和转录的抑制 . 这种相互作用会导致细胞过程的破坏,最终诱导细胞死亡,使其成为潜在的抗癌治疗候选药物。
相似化合物的比较
类似化合物
- 5-{2-[(4-氟苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮
- 5-{2-[(4-甲基苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮
独特性
5-{2-[(4-氯苄基)氧基]苄叉基}-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。氯苄基基团的存在增强了其与生物靶标相互作用的能力,使其成为进一步研究和开发的有希望的候选药物。
属性
分子式 |
C20H17ClN2O4 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-5-3-4-6-17(14)27-12-13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
InChI 键 |
HBIDQKOOBYWCLQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667942.png)
![3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667944.png)

![ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667956.png)


![N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11667967.png)
